(4-bromo-1-methyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-1-methyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[45]dec-8-yl)methanone is a complex organic compound with a unique structure that combines a pyrazole ring with a spirocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the bromo and methyl groups. The spirocyclic system is then constructed through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-methyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The spirocyclic system can be modified through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
(4-bromo-1-methyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-1-methyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
- (4-fluoro-1-methyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Uniqueness
(4-bromo-1-methyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone is unique due to the presence of the bromo group, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for specific applications where the bromo group plays a crucial role.
Properties
Molecular Formula |
C12H16BrN3O3 |
---|---|
Molecular Weight |
330.18 g/mol |
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
InChI |
InChI=1S/C12H16BrN3O3/c1-15-8-9(13)10(14-15)11(17)16-4-2-12(3-5-16)18-6-7-19-12/h8H,2-7H2,1H3 |
InChI Key |
WXHOUEJUUSNWFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCC3(CC2)OCCO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.